molecular formula C20H41NO B14285967 2-Hexadecyl-1,2-oxazinane CAS No. 121579-68-8

2-Hexadecyl-1,2-oxazinane

Cat. No.: B14285967
CAS No.: 121579-68-8
M. Wt: 311.5 g/mol
InChI Key: ZYABXGMYFPPMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecyl-1,2-oxazinane is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyl-1,2-oxazinane typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of hexadecylamine with an appropriate aldehyde under acidic conditions to form the oxazinane ring . The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as silica-supported perchloric acid can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyl-1,2-oxazinane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazinone derivatives, oxazolidines, and various substituted oxazinanes .

Scientific Research Applications

2-Hexadecyl-1,2-oxazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecyl-1,2-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Hexadecyl-1,2-oxazinane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and emulsifiers .

Properties

CAS No.

121579-68-8

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-hexadecyloxazinane

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22-21/h2-20H2,1H3

InChI Key

ZYABXGMYFPPMLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.